4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

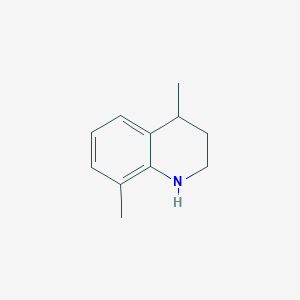

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of two methyl groups at the 4th and 8th positions of the tetrahydroquinoline ring distinguishes this compound from other tetrahydroquinolines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form tetrahydroquinoline derivatives . For instance, the reaction of 4-methylphenylethylamine with formaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize environmental impact .

化学反応の分析

Types of Reactions: 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives, such as decahydroquinoline, using hydrogenation catalysts.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, palladium or platinum catalysts.

Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline.

Substitution: Nitro- and halogen-substituted tetrahydroquinolines.

科学的研究の応用

Medicinal Chemistry Applications

1. Nitric Oxide Synthase Inhibitors

Recent studies have highlighted the potential of 4,8-dimethyl-1,2,3,4-tetrahydroquinoline derivatives as inhibitors of nitric oxide synthase (NOS). These compounds have shown promise in treating conditions associated with neuropathic pain. For instance, a specific derivative demonstrated significant potency and selectivity for neuronal nitric oxide synthase (nNOS), effectively reversing thermal hyperalgesia in animal models . This suggests that this compound could be developed into therapeutic agents for pain management.

2. Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives possess antioxidant properties. The presence of the dimethyl groups at the 4 and 8 positions enhances the electron-donating ability of the nitrogen-containing ring structure, which is crucial for scavenging free radicals. This antioxidant activity can be beneficial in preventing oxidative stress-related diseases .

Materials Science Applications

1. Fluorescent Probes

this compound has been utilized in the development of fluorescent probes for detecting metal ions such as zinc. The compound's ability to form stable complexes with zinc ions allows it to be used as a sensitive sensor in biochemical assays. The high selectivity and sensitivity towards Zn²⁺ ions make it suitable for applications in biological systems where zinc plays a critical role .

2. Polymer Chemistry

In polymer science, tetrahydroquinoline derivatives are explored as intermediates in synthesizing various polymers with enhanced properties. Their unique structure allows for modifications that can lead to materials with specific mechanical and thermal characteristics. Such polymers could find applications in coatings or as additives in composite materials .

Case Studies

作用機序

The mechanism of action of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the methyl groups at the 4th and 8th positions.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups instead of methyl groups, exhibiting different biological activities.

Uniqueness: 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .

生物活性

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various scientific studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by two methyl groups at the 4th and 8th positions of the tetrahydroquinoline core. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

1. Antimicrobial Properties

DMTHQ and its derivatives have shown significant antimicrobial activity. Studies indicate that certain derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

2. Anticancer Effects

Research has highlighted the potential anticancer properties of DMTHQ derivatives. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, specific analogs have demonstrated selective cytotoxicity against various cancer cell lines by targeting cellular signaling pathways associated with proliferation and survival .

3. Neuroprotective Activity

DMTHQ has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit neuronal nitric oxide synthase (nNOS) has been linked to reduced neuroinflammation and oxidative stress in neuronal cells .

The biological activity of DMTHQ is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMTHQ derivatives can inhibit key enzymes involved in disease pathways. For example, certain compounds have shown selective inhibition of nNOS, which plays a role in neurodegeneration .

- Receptor Modulation : Some derivatives may modulate receptor activity associated with neurotransmission and inflammatory responses .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its neuroprotective effects .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of DMTHQ derivatives, researchers synthesized several analogs and tested their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of DMTHQ in a mouse model of Alzheimer's disease demonstrated that treatment with DMTHQ significantly reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. The underlying mechanism was linked to the inhibition of nNOS activity and subsequent reduction in nitric oxide levels .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Moderate antimicrobial activity | Cell wall synthesis inhibition |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Anticancer properties | Apoptosis induction |

| DMTHQ | Antimicrobial, anticancer, neuroprotective | Enzyme inhibition (nNOS), antioxidant |

特性

IUPAC Name |

4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-5,8,12H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQBKVGMBSEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(C=CC=C12)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。